molecular formula C7H10O3 B1624372 Ethyl 3-methyl-2-oxobut-3-enoate CAS No. 50331-71-0

Ethyl 3-methyl-2-oxobut-3-enoate

Cat. No.: B1624372
CAS No.: 50331-71-0
M. Wt: 142.15 g/mol
InChI Key: XBEMDLANOLUIJO-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-oxobut-3-enoate: is an organic compound with the molecular formula C7H10O3. It is an ester, characterized by the presence of a carbonyl group adjacent to an ethyl group and a double bond. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-2-oxobut-3-enoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-2-oxo-3-butenoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of ethyl 3-methyl-2-oxo-3-butenoate often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as esterification, distillation, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-2-oxobut-3-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-methyl-2-oxo-3-butenoic acid and ethanol.

    Reduction: It can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Hydrolysis: 3-methyl-2-oxo-3-butenoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Ethyl 3-methyl-2-oxobut-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-oxo-3-butenoate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the compound undergoes nucleophilic attack by water molecules, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions.

Comparison with Similar Compounds

    Ethyl 3-methyl-4-oxocrotonate: Similar structure but with a different position of the carbonyl group.

    Methyl 3-butenoate: Similar ester but with a methyl group instead of an ethyl group.

    Ethyl 3-methyl-2-oxobutyrate: Similar ester but with a different carbon chain length.

Uniqueness: Ethyl 3-methyl-2-oxobut-3-enoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to undergo hydrolysis, reduction, and substitution reactions makes it versatile for different applications in research and industry.

Properties

IUPAC Name

ethyl 3-methyl-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-4-10-7(9)6(8)5(2)3/h2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEMDLANOLUIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470351
Record name ethyl 3-methyl-2-oxo-3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50331-71-0
Record name ethyl 3-methyl-2-oxo-3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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